

Revolutionizing Drug Discovery: The Power of N-Methylated Peptides

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Compound of Interest

Compound Name: *Fmoc-L-Dab(Me,Ns)-OH*

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Application Notes & Protocols

N-methylation, the strategic addition of a methyl group to the amide nitrogen of a peptide backbone, has emerged as a transformative strategy in drug discovery. This seemingly minor modification can dramatically enhance the therapeutic potential of peptides by overcoming their inherent limitations, such as poor metabolic stability and low cell permeability. These application notes provide an in-depth overview of the utility of N-methylated peptides in drug development, complete with detailed experimental protocols and quantitative data to guide researchers in this exciting field.

Key Advantages of N-Methylated Peptides in Drug Discovery

N-methylation offers a multitude of benefits for peptide-based drug candidates:

- Enhanced Metabolic Stability: By shielding the amide bond from proteolytic cleavage, N-methylation significantly increases the peptide's resistance to enzymatic degradation, leading to a longer plasma half-life.^{[1][2][3]} For instance, an N-methylated glutathione analog demonstrated a 16.8-fold increase in plasma half-life compared to the native peptide.^[4]
- Improved Membrane Permeability and Oral Bioavailability: The introduction of a methyl group reduces the hydrogen bonding capacity of the amide backbone and can favor conformations that mask polar groups, thereby increasing lipophilicity and facilitating

passage through cell membranes.[2][5][6] This can lead to remarkable improvements in oral bioavailability. A notable example is a tri-N-methylated analog of a Veber-Hirschmann somatostatin peptide, which achieved 10% oral bioavailability.[7][8][9] Another study reported a cyclic hexapeptide with three N-methyl groups showing an oral bioavailability of 28% in rats.[5]

- Modulation of Receptor Affinity and Selectivity: N-methylation can constrain the peptide's conformational flexibility, locking it into a bioactive conformation that enhances binding affinity and selectivity for its target receptor.[8][9][10] This can lead to more potent and specific therapeutic effects with fewer off-target side effects.
- Fine-tuning of Physicochemical Properties: The degree and position of N-methylation can be systematically varied to fine-tune the physicochemical properties of a peptide, allowing for the optimization of its drug-like characteristics.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on N-methylated peptides, highlighting their improved pharmacokinetic properties.

Table 1: Oral Bioavailability of N-Methylated Peptides

Peptide Analog	Number of N-methyl Groups	Oral Bioavailability (%)	Species	Reference
Tri-N-methylated Veber-Hirschmann peptide	3	10	Not Specified	[7][8][9]
Cyclic Hexapeptide	3	28	Rat	[5]
N-methylated Glutathione (Compound 1.70)	1	16.1-fold increase vs. native	Not Specified	[4]

Table 2: In Vitro Permeability of N-Methylated Peptides

Peptide Library	N-methylation Details	Caco-2 Permeability (Papp)	Key Finding	Reference
Poly-alanine cyclic hexapeptides	1-5 N-methyl groups	Papp > 1 x 10 ⁻⁵ cm/s for 10 analogs	Permeability was not correlated with the number of N-methyl groups, but with their position.	[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of N-methylated peptides.

Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a common method for the on-resin N-methylation of peptides.[14][15]

Materials:

- Fmoc-protected amino acids
- Solid-phase synthesis resin (e.g., Rink amide resin)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)

- 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
- Triphenylphosphine (PPh_3)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Methanol (MeOH)
- 2-Mercaptoethanol
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

Procedure:

- Standard Solid-Phase Peptide Synthesis (SPPS): Assemble the linear peptide on the resin using standard Fmoc-SPPS chemistry.
- On-Resin N-methylation (Fukuyama-Mitsunobu Reaction): a. Swell the resin-bound peptide in DMF. b. Wash the resin with DCM. c. Treat the resin with a solution of o-NBS-Cl and collidine in DCM to protect the free amine. d. Wash the resin with DCM and DMF. e. Perform the Mitsunobu reaction by treating the resin with PPh_3 and MeOH in THF, followed by the dropwise addition of DIAD or DEAD. f. Wash the resin with THF and DCM.
- Deprotection of the Nosyl Group: a. Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS protecting group. b. Wash the resin with DMF.
- Coupling of the Next Amino Acid: a. Couple the subsequent Fmoc-amino acid using a suitable coupling reagent such as HATU and DIPEA in DMF. Microwave-assisted coupling can be beneficial for sterically hindered N-methylated amino acids.[15]
- Repeat and Cleavage: a. Repeat the N-methylation and coupling steps as required for multiple N-methylations. b. After completion of the synthesis, cleave the peptide from the

resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/Water).

- Purification: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the N-methylated peptide by mass spectrometry.

Protocol 2: In Vitro Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of drug candidates.[\[13\]](#)

Materials:

- Caco-2 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
- Transwell® inserts (e.g., 0.4 µm pore size)
- Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
- Test peptide and control compounds (e.g., mannitol for paracellular transport, testosterone or propranolol for transcellular transport)
- LC-MS/MS system for quantification

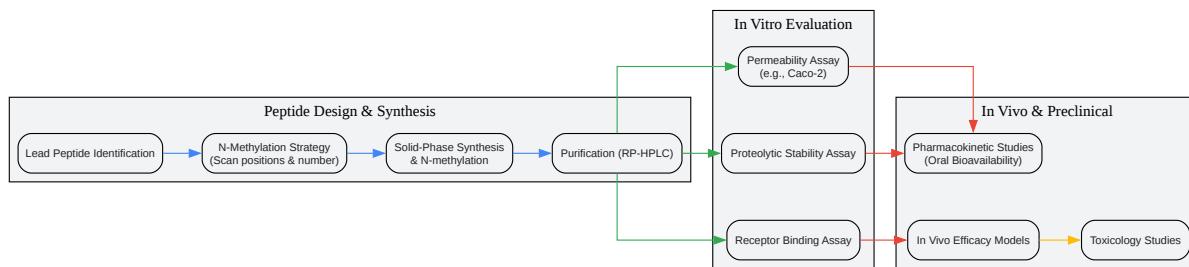
Procedure:

- Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Seed the Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
- Differentiation: Allow the cells to differentiate for 19-21 days to form a confluent monolayer with well-developed tight junctions. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.

- Permeability Assay: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test peptide solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points, collect samples from the basolateral chamber and replenish with fresh HBSS. f. Collect a sample from the apical chamber at the end of the experiment.
- Quantification: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
- Calculation of Apparent Permeability Coefficient (Papp): $Papp \text{ (cm/s)} = (dQ/dt) / (A * C_0)$
Where:
 - dQ/dt is the rate of peptide appearance in the receiver chamber.
 - A is the surface area of the Transwell® membrane.
 - C_0 is the initial concentration of the peptide in the donor chamber.

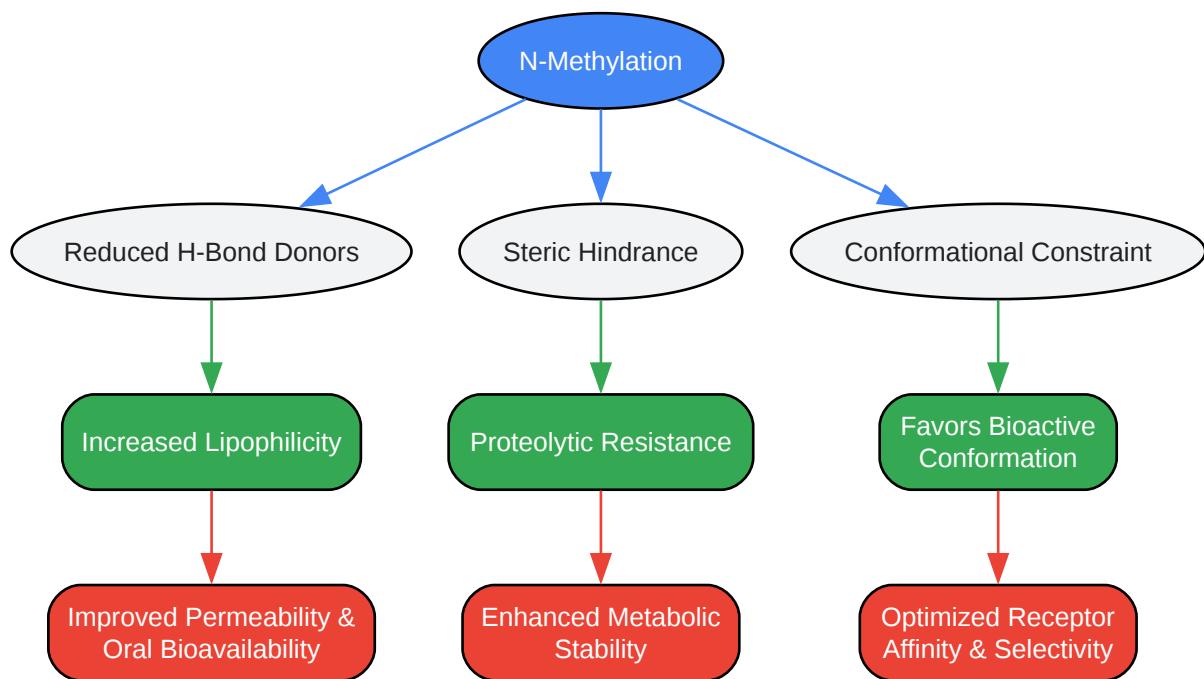
Visualizations

The following diagrams illustrate key concepts and workflows related to N-methylated peptides in drug discovery.



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Caption: Workflow for the discovery and development of N-methylated peptide drugs.

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Caption: Impact of N-methylation on the properties of peptides for drug discovery.

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